molecular formula C7H14FN B2576331 4-(2-Fluoroethyl)piperidine CAS No. 184042-57-7

4-(2-Fluoroethyl)piperidine

Cat. No.: B2576331
CAS No.: 184042-57-7
M. Wt: 131.194
InChI Key: VJNFFUNNAHYRRH-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)piperidine is a valuable chemical building block with the CAS Number 184042-57-7 and a molecular formula of C7H14FN . It features a piperidine ring, a common motif in medicinal chemistry, substituted with a 2-fluoroethyl chain. The incorporation of fluorine is a strategic approach in drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and small atomic size . This compound serves as a key synthetic intermediate in organic chemistry and pharmaceutical research. Piperidine derivatives are extensively investigated for their diverse biological activities and are frequently found in compounds targeting the central nervous system . Specifically, structurally related fluoroethyl-piperidine compounds have been developed as high-affinity ligands for sigma receptors . Sigma receptors are implicated in various neurological disorders and are also expressed on a number of tumor cells, making them a target for potential oncological and neuropsychiatric therapeutics . Researchers can utilize this compound to develop novel PET imaging agents, given the utility of the fluorine-18 isotope in radiochemistry . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluoroethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNFFUNNAHYRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperidine typically involves the reaction of piperidine with 2-fluoroethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-fluoroethyl chloride or 2-fluoroethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
4-(2-Fluoroethyl)piperidine is primarily utilized in the development of pharmaceutical agents due to its ability to modify the pharmacokinetic and pharmacodynamic properties of drugs. The introduction of a fluorine atom can enhance metabolic stability and alter lipophilicity, which are critical factors in drug efficacy.

  • Serotonin and Norepinephrine Reuptake Inhibitors : Research has indicated that compounds derived from piperidine structures, including this compound, exhibit significant activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors. These compounds are being investigated for their potential use in treating various psychiatric disorders, such as major depression and anxiety disorders .
  • Pain Management : The compound has been studied for its effectiveness in managing neuropathic pain, a challenging condition often resistant to conventional analgesics. The ability of this compound derivatives to inhibit neurotransmitter reuptake may provide new avenues for pain relief therapies .

Synthetic Methodologies

Synthesis of Fluorinated Piperidines
The synthesis of this compound can be achieved through various methodologies that emphasize the incorporation of fluorine into piperidine rings. Recent advancements have highlighted several synthetic routes:

  • Hydrogenation Techniques : Innovative methods using palladium-catalyzed hydrogenation have been developed to access fluorinated piperidines efficiently. These methods allow for the selective introduction of fluorine atoms while maintaining high yields and purity .
  • Reactions with Fluorinated Precursors : The use of fluorinated pyridines as starting materials has also been explored. These reactions often yield multi-fluorinated piperidines with desirable pharmacological properties, expanding the library of available compounds for drug discovery .

Case Studies and Research Findings

Case Study: Antidepressant Activity
A study investigating the antidepressant potential of piperidine derivatives found that modifications at the 4-position significantly enhanced activity against serotonin transporters. This suggests that derivatives like this compound could serve as lead compounds in developing new antidepressants with improved efficacy .

Case Study: Antibacterial Properties
Research has shown that certain piperidine derivatives exhibit antibacterial activity by inhibiting bacterial topoisomerases, essential enzymes for bacterial DNA replication. The incorporation of a fluorine atom at specific positions within the piperidine ring can enhance this activity, making compounds like this compound candidates for further exploration in antibiotic development .

Data Table: Comparison of Piperidine Derivatives

Compound NameActivity TypeTarget Receptor/EnzymeReference
This compoundSerotonin/Norepinephrine InhibitorSERT/NET
Piperidine Derivative AAntidepressantSERT
Piperidine Derivative BAntibacterialDNA Gyrase
Piperidine Derivative CPain ReliefPain Receptors

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, as a thrombin inhibitor, the compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting blood clot formation. The fluoroethyl group enhances the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position: 4- vs. 2-Substituted Piperidines

The position of substituents on the piperidine ring critically influences reactivity and biological activity. For instance, in bromine displacement reactions, piperidine favors 4-substitution (80:20 ratio of 4-:2-isomers) over diethylamine due to reduced steric hindrance . Similarly, 4-(piperidin-1-yl) aniline derivatives () are synthesized via nucleophilic substitution at the 4-position, suggesting that 4-substituted piperidines are more synthetically accessible and biologically relevant. In contrast, 2-piperidinyl phenyl benzamides (e.g., CID890517) show EP2 receptor potentiation only when the piperidine moiety is retained at the 2-position, highlighting positional specificity in receptor interactions .

Table 1: Impact of Substituent Position on Piperidine Derivatives

Compound Substituent Position Biological Activity/Reactivity Reference
4-(Piperidin-1-yl) aniline 4-position Intermediate for Pks13 inhibitors
CID890517 2-position EP2 receptor potentiation (fold shift)
Piperidine reaction with (II) 4-position (80% yield) Higher regioselectivity vs. diethylamine
Fluorine vs. Other Halogens in Piperidine Derivatives

The fluoroethyl group in 4-(2-Fluoroethyl)piperidine offers distinct advantages. In 2-piperidinyl phenyl benzamides, para-fluorobenzamide (e.g., CID890517) exhibits stronger EP2 receptor potentiation than meta- or ortho-fluorinated analogs, underscoring fluorine’s electronic and steric effects . Conversely, benzimidazolinyl piperidines with chloro substituents (e.g., Compound 3, IC₅₀ = 7.06 µg/mL) demonstrate potent leishmanicidal activity, suggesting chlorine’s superior efficacy in parasitic targeting compared to fluorine .

Table 2: Halogen-Substituted Piperidine Derivatives

Compound Halogen Biological Activity (IC₅₀ or Fold Shift) Reference
CID890517 F (para) EP2 fold shift = 3.2
Benzimidazolinyl Compound 3 Cl Leishmanicidal IC₅₀ = 7.06 µg/mL
Heterocycle Modifications: Piperidine vs. Morpholine/Piperazine

Replacing piperidine with morpholine or piperazine abolishes EP2 receptor potentiation in 2-piperidinyl phenyl benzamides, emphasizing the piperidine ring’s irreplaceable role in maintaining conformational stability . However, trisubstituted pyrimidines with morpholine (e.g., CID2992168) retain EP2 activity, indicating scaffold-dependent heterocycle tolerance . Similarly, piperidine-based P2X3 receptor antagonists (e.g., 14a–k) show variable activity depending on acyl substitutions (methoxycarbonyl, benzoyl), further illustrating the interplay between heterocycle and substituents .

Biological Activity

4-(2-Fluoroethyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications. The compound's unique structure, characterized by a piperidine ring substituted with a fluoroethyl group, suggests various interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

This compound hydrochloride has the molecular formula C₇H₁₄ClFN and a molecular weight of approximately 167.652 g/mol. It is soluble in water and primarily undergoes nucleophilic substitution reactions due to the presence of the fluorine atom, which acts as a leaving group.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes, potentially influencing neurotransmitter systems. The fluoroethyl substituent may enhance binding affinity to certain molecular targets, leading to various biological effects.

Antiviral Activity

Research has shown that derivatives of piperidine, including those similar to this compound, exhibit antiviral properties. For instance, studies have identified piperidine-based compounds that effectively inhibit influenza virus infection, demonstrating significant selectivity and potency . The structure-activity relationship (SAR) studies indicate that modifications in the piperidine core can drastically alter biological activity.

Neurotransmitter Interaction

Initial findings suggest that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. This interaction could lead to therapeutic effects in neurological disorders, although specific receptor targets remain to be fully elucidated.

Study on Structure-Activity Relationships

A study detailed the SAR of piperidine derivatives, finding that modifications at various positions on the piperidine ring significantly impacted their biological activity. For example, compounds with specific substituents showed enhanced inhibitory effects against viral infections compared to their non-fluorinated counterparts .

Pharmacokinetics

Preclinical studies have begun to explore the pharmacokinetics of this compound. These studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
4-(2-Fluorobenzyl)piperidineContains a fluorobenzyl groupPotentially more lipophilic
4-(3-Fluoropropyl)piperidineSubstituted with a propyl groupDifferent pharmacological profile
4-(2-Chloroethyl)piperidineContains a chloroethyl groupExhibits different receptor interactions
This compound Fluorinated ethyl substituentUnique binding affinity and potential therapeutic effects

This table highlights the uniqueness of this compound compared to other halogenated piperidines. Its specific substitution pattern may confer distinct biological properties that warrant further investigation.

Q & A

Q. What are the standard synthetic routes for 4-(2-Fluoroethyl)piperidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated piperidine derivatives are synthesized via alkylation of piperidine precursors with 2-fluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile . Optimization includes:
  • Catalyst selection : Piperidine as a base catalyst enhances reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions.
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) isolates the product. Yields range from 18% to 40% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR detects the fluorinated ethyl group (δ ~4.5–4.8 ppm for -CH2_2F and δ ~2.5–3.5 ppm for piperidine protons). 19^{19}F NMR confirms fluorine incorporation (δ ~-210 to -220 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 161.2 for C7_7H14_{14}FN) and fragmentation patterns (e.g., loss of CH2_2F group) .
  • IR Spectroscopy : Stretching vibrations for C-F bonds (~1100 cm1^{-1}) and piperidine ring (C-N, ~1250 cm1^{-1}) .

Q. What are the critical safety considerations when handling this compound derivatives in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Toxicity Data : Limited acute toxicity data exist; assume chronic exposure risks (e.g., neurotoxicity) based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents at the piperidine nitrogen (e.g., aryl, acyl groups) or vary the fluorinated ethyl chain length .
  • Biological Assays : Test binding affinity to CNS targets (e.g., dopamine receptors) using radioligand displacement assays .
  • Data Analysis : Correlate logP values (lipophilicity) with blood-brain barrier penetration using HPLC-derived retention times .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts) of fluorinated piperidine derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use 13^{13}C-labeled compounds to confirm ambiguous carbon environments .
  • Computational Modeling : Density Functional Theory (DFT) predicts 1^1H and 19^{19}F chemical shifts, cross-validating experimental data .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) causing signal splitting .

Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound, and how should pharmacokinetic parameters be measured?

  • Methodological Answer :
  • Animal Models : Rodent models (e.g., Morris water maze for cognitive effects) or zebrafish for high-throughput neurobehavioral screening .
  • PK Parameters :
  • Bioavailability : Measure plasma concentration via LC-MS/MS after oral/intravenous administration.
  • Half-life : Use non-compartmental analysis (NCA) of concentration-time curves .

Q. How can researchers address discrepancies in reported bioactivity data for fluorinated piperidine derivatives across different studies?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., NIH Psychoactive Drug Screening Program) to minimize inter-lab variability .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outlier datasets .

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